

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromophenoxyacetic Acid

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Compound of Interest

Compound Name: *4-Bromophenoxyacetic acid*

Cat. No.: *B154939*

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Abstract

4-Bromophenoxyacetic acid (CAS No: 1878-91-7) is a halogenated phenoxyacetic acid derivative with applications in chemical synthesis and biological research, notably as a plant growth regulator. Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the key physicochemical parameters of **4-bromophenoxyacetic acid**, details common experimental protocols for their determination, and outlines a typical synthesis workflow.

Chemical Identity and Physical Properties

4-Bromophenoxyacetic acid is a solid, crystalline compound at room temperature. Its core structure consists of a phenoxyacetic acid moiety with a bromine atom substituted at the para position of the phenyl ring.

Table 1: Chemical Identifiers for **4-Bromophenoxyacetic Acid**

Identifier	Value
IUPAC Name	2-(4-Bromophenoxy)acetic acid
CAS Number	1878-91-7 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₇ BrO ₃ [1] [4]
Molecular Weight	231.04 g/mol [1] [4] [6]
InChI Key	SZEBGAQWWSUOHT-UHFFFAOYSA-N [6]
Canonical SMILES	C1=CC(=CC=C1OC(=O)C)Br

Table 2: Physicochemical Properties of **4-Bromophenoxyacetic Acid**

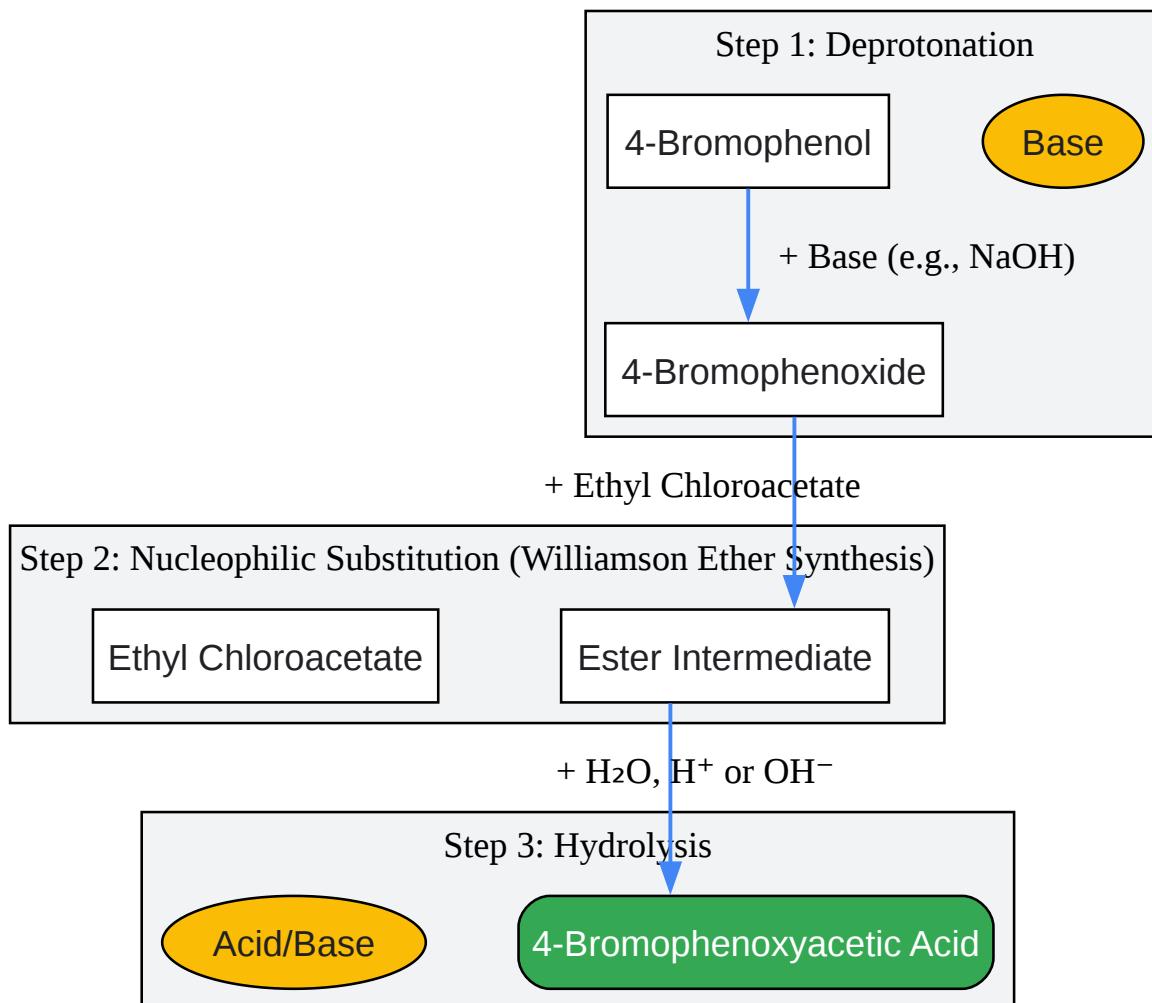
Property	Value	Source(s)
Physical State	Solid, powder to crystal	[2] [3]
Melting Point	149-153 °C	[2] [3]
151 °C	[6]	
159 °C	[7]	
157-161 °C		
Boiling Point	Data not available	[2]
Solubility	Soluble in methanol. Water solubility is not explicitly quantified but is expected to be low for the undissociated acid.	[2]
pKa	3.13	
3.09 ± 0.10 (Predicted)		
logP (Octanol-Water Partition Coefficient)	Data not available	[2]

Synthesis

A common and logical route for the synthesis of **4-bromophenoxyacetic acid** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this specific case, 4-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an α -haloacetate, such as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Logical Synthesis Workflow

Below is a diagram illustrating the logical steps for the synthesis of **4-bromophenoxyacetic acid** via the Williamson ether synthesis.



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Caption: Williamson ether synthesis of **4-Bromophenoxyacetic acid**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-bromophenoxyacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from organotin(IV) derivatives, the expected chemical shifts for the parent acid in CDCl_3 are as follows:

Table 3: Predicted ^1H and ^{13}C NMR Data for **4-Bromophenoxyacetic Acid**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Protons/Carbons
^1H NMR	~10-12	Singlet (broad)	1H (COOH)
7.41–7.37	Multiplet (d)	2H (aromatic, ortho to Br)	
6.83–6.79	Multiplet (d)	2H (aromatic, ortho to O)	
4.59	Singlet	2H (CH_2)	
^{13}C NMR	~173.0	-	C=O
157.1	-	C-O (aromatic)	
132.2	-	C-H (aromatic, ortho to Br)	
116.3	-	C-H (aromatic, ortho to O)	
114.5	-	C-Br (aromatic)	
65.7	-	O- CH_2	

Note: Data is inferred from the spectra of organotin(IV) derivatives of **4-bromophenoxyacetic acid** and may vary slightly for the free acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-bromophenoxyacetic acid** is expected to show characteristic absorption bands for its functional groups. While a spectrum for the pure compound is not readily available, analysis of its organotin complexes reveals key vibrational modes.

- O-H Stretch: A broad band is expected in the region of 2500-3300 cm^{-1} for the carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm^{-1} is characteristic of the carbonyl group in a carboxylic acid dimer.
- C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the ether linkage are expected around 1250 cm^{-1} and 1050 cm^{-1} , respectively.
- C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm^{-1} , can be attributed to the carbon-bromine bond.
- Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

The mass spectrum of **4-bromophenoxyacetic acid** will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance. This results in a distinctive M and M+2 peak pattern for the molecular ion and any bromine-containing fragments.

- Molecular Ion (M^+): Expected at m/z 230 and 232 with approximately equal intensity.
- Key Fragmentation Pathways:
 - Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 185/187.
 - Cleavage of the ether bond, potentially forming a bromophenoxy radical cation at m/z 172/174.

- Loss of the entire side chain (-CH₂COOH) to give a bromophenol fragment.

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical properties of a solid organic acid like **4-bromophenoxyacetic acid**.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **4-bromophenoxyacetic acid** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Measurement:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Methodology (Qualitative):

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃) are used.
- Procedure:

- Approximately 25 mg of **4-bromophenoxyacetic acid** is added to 0.5 mL of the solvent in a test tube.
- The mixture is agitated or stirred vigorously for 1-2 minutes.
- The sample is observed for dissolution. If it dissolves, it is classified as soluble. If not, it is classified as insoluble.
- For acidic compounds like **4-bromophenoxyacetic acid**, solubility in basic solutions (NaOH, NaHCO₃) is expected due to the formation of the water-soluble carboxylate salt. Effervescence upon addition to NaHCO₃ confirms the presence of an acid stronger than carbonic acid.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

- Sample Preparation: A precisely weighed amount of **4-bromophenoxyacetic acid** is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup:
 - The solution is placed in a beaker with a magnetic stirrer.
 - A calibrated pH electrode is immersed in the solution.
 - A burette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Procedure:
 - The initial pH of the acid solution is recorded.
 - The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).

- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- The titration is continued past the equivalence point (the point of rapid pH change).
- Data Analysis:
 - A titration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-axis).
 - The equivalence point is determined from the inflection point of the curve.
 - The volume of NaOH at the half-equivalence point is determined. The pH at this point is equal to the pKa of the acid.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

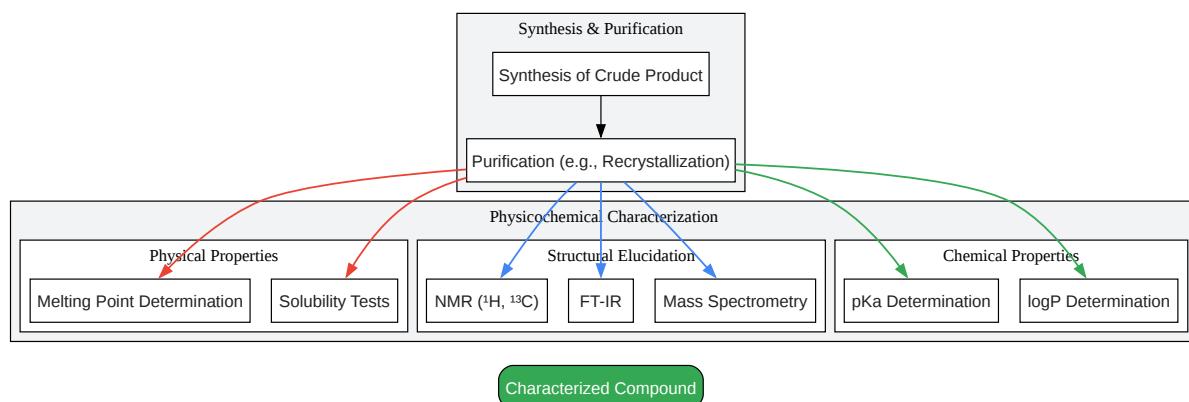
Methodology:

- Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Procedure:
 - A known amount of **4-bromophenoxyacetic acid** is dissolved in the saturated n-octanol.
 - A volume of the saturated aqueous buffer is added to a flask containing the octanol solution.
 - The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
- Quantification:

- Aliquots are carefully taken from both the n-octanol and aqueous layers.
- The concentration of **4-bromophenoxyacetic acid** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Characterization Workflow

The following diagram outlines a logical workflow for the complete physicochemical characterization of a synthesized compound like **4-bromophenoxyacetic acid**.



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Caption: Workflow for the characterization of **4-Bromophenoxyacetic acid**.

Applications

4-Bromophenoxyacetic acid is primarily utilized in research and development with key applications including:

- Plant Growth Regulation: It acts as a herbicide and a plant growth regulator, similar to other phenoxyacetic acids.
- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other agrochemicals.
- Biochemical Research: It is used in studies investigating plant hormone interactions and the effects of auxins on plant development.

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